molecular formula C18H14N2OS B5291474 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile

2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile

Cat. No. B5291474
M. Wt: 306.4 g/mol
InChI Key: YCUDJWPUXVAOKW-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile, also known as DMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTF is a member of the thiazole family of compounds and is known for its unique molecular structure and properties. In

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to the use of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile in lab experiments. 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has limited solubility in water and may require the use of organic solvents for experiments. Additionally, the mechanism of action of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the study of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile. One area of research is the development of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile in vivo and to identify potential targets for its activity. Another area of research is the development of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile as an anti-inflammatory agent for the treatment of inflammatory diseases. Further studies are needed to determine the mechanisms of action of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile and its potential applications in the treatment of inflammatory diseases. Finally, the development of new synthesis methods for 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile may improve its purity and yield, making it more accessible for research purposes.
Conclusion
In conclusion, 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile is a unique chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile have been discussed in this paper. Further studies are needed to fully understand the potential applications of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile in the fields of medicinal chemistry and drug development.

Synthesis Methods

The synthesis of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile involves the reaction of 2-(2,4-dimethylphenyl)thiazol-4-ylamine with 3-(2-furyl)acrylonitrile in the presence of a base such as potassium carbonate. The reaction yields 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile as a yellow solid with a melting point of 156-158°C. The purity of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile can be improved by recrystallization or column chromatography.

Scientific Research Applications

2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to have anticancer properties and has been studied for its potential as a chemotherapeutic agent. 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-12-5-6-16(13(2)8-12)17-11-22-18(20-17)14(10-19)9-15-4-3-7-21-15/h3-9,11H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDJWPUXVAOKW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.